Ethyl 5-(2-methylphenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(2-methylphenyl)-5-oxovalerate is an organic compound with a complex structure that includes an ethyl ester group, a ketone, and a substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(2-methylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
5-(2-methylphenyl)-5-oxovaleric acid+ethanolacid catalystEthyl 5-(2-methylphenyl)-5-oxovalerate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-methylphenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 5-(2-methylphenyl)-5-oxovaleric acid
Reduction: 5-(2-methylphenyl)-5-hydroxyvalerate
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Ethyl 5-(2-methylphenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-methylphenyl)-5-oxovalerate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The aromatic ring and ketone group may also interact with specific enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-phenyl-5-oxovalerate
- Ethyl 5-(4-methylphenyl)-5-oxovalerate
- Ethyl 5-(2-chlorophenyl)-5-oxovalerate
Uniqueness
Ethyl 5-(2-methylphenyl)-5-oxovalerate is unique due to the presence of the 2-methyl substituent on the aromatic ring, which can influence its reactivity and interactions compared to other similar compounds
Properties
IUPAC Name |
ethyl 5-(2-methylphenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(16)10-6-9-13(15)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQSQPIRAFTQAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645543 |
Source
|
Record name | Ethyl 5-(2-methylphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100972-13-2 |
Source
|
Record name | Ethyl 5-(2-methylphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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